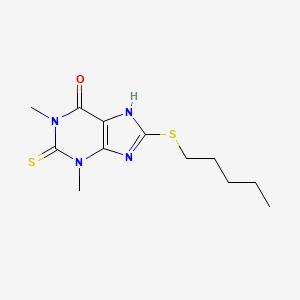
Theophylline, 8-pentylthio-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-pentylthio-2-thio- is a chemical compound with the molecular formula C12H18N4O2S2. It is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
The synthesis of Theophylline, 8-pentylthio-2-thio- involves several stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Theophylline, 8-pentylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thio groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Theophylline, 8-pentylthio-2-thio- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
Theophylline, 8-pentylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects.
Histone Deacetylase Activation: It enhances histone deacetylase activity, which helps in reducing the expression of inflammatory genes.
Comparison with Similar Compounds
Theophylline, 8-pentylthio-2-thio- is unique compared to other methylxanthine derivatives due to the presence of pentylthio and thio groups. Similar compounds include:
Theobromine: Another methylxanthine with similar bronchodilator effects but different chemical structure.
8-Alkylthio-6-thio-substituted Theophylline Analogues: These compounds have been studied for their selective inhibition of progesterone receptors.
Properties
CAS No. |
4869-70-9 |
|---|---|
Molecular Formula |
C12H18N4OS2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
AYOOHXCZCYWXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




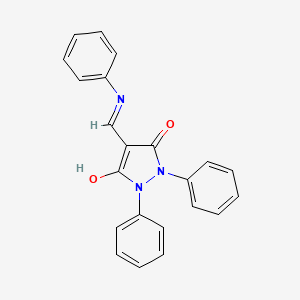
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

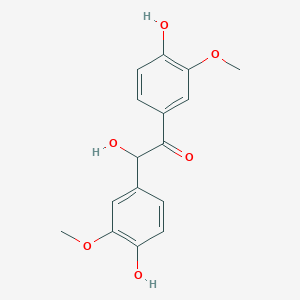
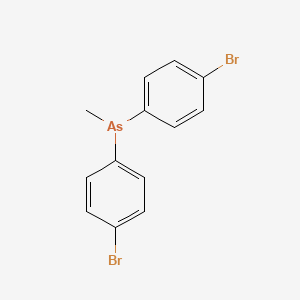
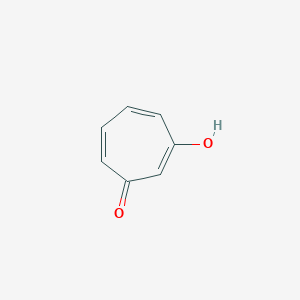
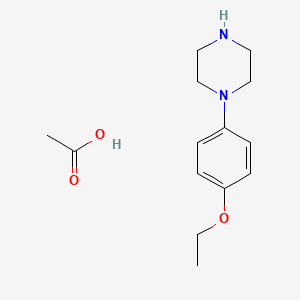
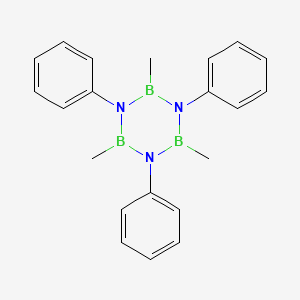

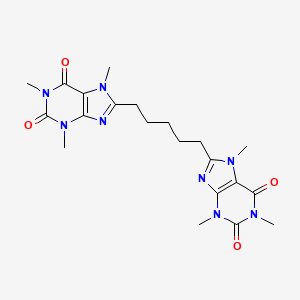
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
